Methyl 6-bromo-4-methoxypicolinate
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Overview
Description
Methyl 6-bromo-4-methoxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 6-position and a methoxy group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-4-methoxypicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxypicolinate. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to control reaction parameters. The product is then purified through crystallization or chromatography techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 6-bromo-4-methoxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-methoxypicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Methyl 6-bromo-4-methoxypicolinate can be compared with other brominated picolinates, such as methyl 4-bromo-6-methoxypicolinate While both compounds share similar structural features, their reactivity and applications may differ due to the position of the substituents on the pyridine ring
List of Similar Compounds
- Methyl 4-bromo-6-methoxypicolinate
- Methyl 6-bromo-3-methoxypicolinate
- Methyl 4-chloro-6-methoxypicolinate
These compounds serve as valuable references for understanding the chemical and biological properties of this compound.
Properties
IUPAC Name |
methyl 6-bromo-4-methoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPFFIDYZETPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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